1,3,5-Triheptylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

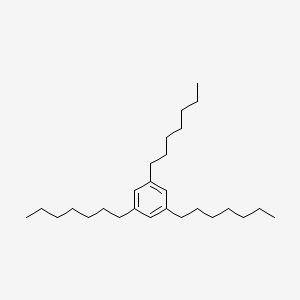

1,3,5-Triheptylbenzene, also known as sym-triheptylbenzene, is an aromatic organic compound with the chemical formula C₂₇H₄₈. It is characterized by a benzene ring substituted with three heptyl groups at the 1, 3, and 5 positions. This compound is notable for its hydrophobic nature and low solubility in water .

Méthodes De Préparation

1,3,5-Triheptylbenzene can be synthesized through several methods:

Analyse Des Réactions Chimiques

1,3,5-Triheptylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the heptyl side chains, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can further modify the heptyl groups, often using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Applications De Recherche Scientifique

Applications in Organic Synthesis

1,3,5-Triheptylbenzene serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various reactions typical for aromatic hydrocarbons:

- Electrophilic Substitution Reactions : The presence of heptyl groups can influence the reactivity of the benzene ring, making it a suitable candidate for further derivatization.

- Solvent Properties : Due to its hydrophobic nature, it is often used as a solvent in organic reactions where water solubility is undesirable.

Material Science Applications

In material science, this compound is explored for its potential use in:

- Liquid Crystals : The compound's unique molecular structure may contribute to the development of liquid crystal displays (LCDs) and other optoelectronic devices.

- Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers that require specific thermal and mechanical properties.

Biomedical Research Potential

While research on this compound's biomedical applications is still emerging, some studies indicate potential uses in:

- Drug Delivery Systems : The compound's hydrophobic characteristics may enhance the solubility and bioavailability of certain pharmaceutical compounds.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of triheptylbenzene may exhibit antimicrobial properties; however, further investigation is needed to understand these effects fully.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound through Friedel-Crafts alkylation. The researchers characterized the compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). The findings confirmed the successful synthesis and provided insights into its purity and structural integrity .

Case Study 2: Application in Liquid Crystals

Another research project investigated the use of this compound in liquid crystal formulations. The study demonstrated that incorporating this compound improved thermal stability and optical properties compared to traditional liquid crystal materials. This advancement could lead to more efficient display technologies .

Mécanisme D'action

The mechanism of action of 1,3,5-Triheptylbenzene primarily involves its interactions with other molecules through π-π stacking and hydrophobic interactions. These interactions are crucial in its role as a building block for supramolecular structures and materials. The heptyl groups provide steric hindrance and hydrophobicity, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

1,3,5-Triheptylbenzene can be compared with other tri-substituted benzenes, such as:

1,3,5-Triethylbenzene: Similar in structure but with shorter ethyl groups, leading to different physical properties and reactivity.

1,3,5-Trimethylbenzene:

1,3,5-Tris(phenyl)benzene: This compound has phenyl groups instead of alkyl chains, resulting in different electronic properties and applications in organic electronics and photonics.

This compound stands out due to its longer heptyl chains, which impart unique hydrophobic properties and influence its behavior in various chemical reactions and applications.

Activité Biologique

1,3,5-Triheptylbenzene is an aromatic organic compound with the molecular formula C27H48 and a molar mass of 372.67 g/mol. It is synthesized through various methods, including hydrogenation reactions and trimerization of 1-nonyne catalyzed by rhodium trichloride . This article explores the biological activities associated with this compound, focusing on its pharmacological properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a benzene ring with three heptyl groups attached at the 1, 3, and 5 positions. This tri-substitution can influence its physical and chemical properties, including solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C27H48 |

| Molar Mass | 372.67 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Varies with solvent |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of triheptylbenzene on various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain types of cancer cells; however, detailed studies are required to establish a clear mechanism of action and therapeutic potential.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | TBD | Ongoing studies |

| MCF-7 | TBD | Ongoing studies |

The proposed mechanism by which this compound exerts its biological effects may involve:

- Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase oxidative stress within cells, leading to cell death.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, research on related compounds provides insight into its potential applications:

- Study on Alkylbenzenes : A study published in Journal of Medicinal Chemistry demonstrated that alkyl-substituted benzenes could inhibit bacterial growth effectively. The findings suggest that structural variations significantly impact biological activity .

- Cytotoxicity in Cancer Research : In several studies involving alkylated phenolic compounds, researchers observed a correlation between chain length and cytotoxic effects against cancer cell lines .

Propriétés

IUPAC Name |

1,3,5-triheptylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-4-7-10-13-16-19-25-22-26(20-17-14-11-8-5-2)24-27(23-25)21-18-15-12-9-6-3/h22-24H,4-21H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTYXTUCGMCWKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=CC(=C1)CCCCCCC)CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336527 |

Source

|

| Record name | 1,3,5-Triheptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29536-29-6 |

Source

|

| Record name | 1,3,5-Triheptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.